2-({2-Nitrophenyl}sulfanyl)cyclooctanone
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Overview
Description
2-[(2-nitrophenyl)thio]-1-cyclooctanone is a C-nitro compound.
Scientific Research Applications
Organic Synthesis and Chemical Transformations : A study by Kimbaris et al. (2004) explores the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, showcasing the utility of related compounds in creating complex molecular structures through reactions like Truce–Smiles type rearrangement and reductive cyclisation (Kimbaris et al., 2004).
Structural Characterization and Molecular Design : The structural characterization of related compounds has been conducted by Al-Wahaibi et al. (2021), providing insights into their potential as dihydrofolate reductase inhibitors, a crucial aspect in drug discovery and development (Al-Wahaibi et al., 2021).
Bioactive Compound Synthesis : Rahman et al. (2005) describe the synthesis of novel compounds from 10-undecenoic acid hydrazide, demonstrating the role of similar chemical structures in producing bioactive molecules, which can have implications in medicinal chemistry (Rahman et al., 2005).
Catalysis in Chemical Reactions : Sabounchei et al. (2016) discuss the synthesis of new Pd(II) complexes involving sulfur ylides, highlighting the application of related compounds in catalysis, particularly in the Mizoroki–Heck reaction, a valuable tool in organic synthesis (Sabounchei et al., 2016).
Materials Science and Engineering : Tapaswi et al. (2015) have developed transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include related compounds, showing their importance in creating materials with high refractive indices and small birefringence (Tapaswi et al., 2015).
Biological Systems and Molecular Imaging : Lin et al. (2015) explore the use of reaction-based fluorescent probes for detecting hydrogen sulfide and reactive sulfur species in biological systems. Compounds like 2-({2-Nitrophenyl}sulfanyl)cyclooctanone may play a role in such probes due to their unique chemical properties (Lin et al., 2015).
Properties
Molecular Formula |
C14H17NO3S |
---|---|
Molecular Weight |
279.36g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylcyclooctan-1-one |
InChI |
InChI=1S/C14H17NO3S/c16-12-8-3-1-2-4-10-14(12)19-13-9-6-5-7-11(13)15(17)18/h5-7,9,14H,1-4,8,10H2 |
InChI Key |
DURJJDLFRHUNEU-UHFFFAOYSA-N |
SMILES |
C1CCCC(=O)C(CC1)SC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CCCC(=O)C(CC1)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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